5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole
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Overview
Description
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the family of phenanthroimidazole derivatives.
Preparation Methods
The synthesis of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-1H-phenanthro[9,10-d]imidazole with iodine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Fluorescent Probes: Due to its strong fluorescence properties, it is used in the development of fluorescent probes for biological imaging.
Organic Light-Emitting Diodes (OLEDs): It is used in the fabrication of OLEDs due to its excellent electroluminescent properties.
Antimicrobial Agents: Research has shown its potential as an antimicrobial agent, particularly against multidrug-resistant bacteria.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole varies depending on its application. In biological systems, it targets specific cellular components, such as phosphatidylglycerol on bacterial membranes, disrupting membrane integrity and leading to cell death . In OLEDs, its electroluminescent properties are due to the formation of emissive excited states facilitated by the unique electronic structure of the compound .
Comparison with Similar Compounds
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be compared with other phenanthroimidazole derivatives, such as:
2-phenyl-1H-phenanthro[9,10-d]imidazole: Lacks the iodine substituents, resulting in different reactivity and applications.
5,10-dibromo-2-phenyl-1H-phenanthro[9,10-d]imidazole: Similar structure but with bromine atoms instead of iodine, leading to different chemical properties.
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole: Contains a nitro group, which significantly alters its electronic properties and applications.
The uniqueness of this compound lies in its iodine substituents, which enhance its reactivity and make it suitable for specific applications in fluorescence and material science .
Properties
IUPAC Name |
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12I2N2/c22-13-6-8-15-16-9-7-14(23)11-18(16)20-19(17(15)10-13)24-21(25-20)12-4-2-1-3-5-12/h1-11H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAAXJPQWAHCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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